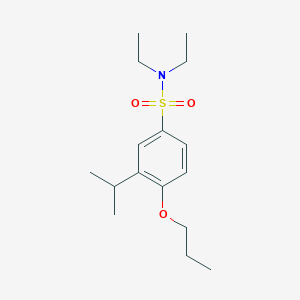

N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

Description

N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a propoxy group at the para position, an isopropyl group at the meta position, and a diethylsulfonamide moiety at the benzenesulfonyl position. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula |

C16H27NO3S |

|---|---|

Molecular Weight |

313.5 g/mol |

IUPAC Name |

N,N-diethyl-3-propan-2-yl-4-propoxybenzenesulfonamide |

InChI |

InChI=1S/C16H27NO3S/c1-6-11-20-16-10-9-14(12-15(16)13(4)5)21(18,19)17(7-2)8-3/h9-10,12-13H,6-8,11H2,1-5H3 |

InChI Key |

SFGRPFUCCMEEKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the diethylamino and propoxy groups. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions using specialized equipment to handle the corrosive nature of the reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s sulfonamide group is of interest for its potential biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide exerts its effects is related to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Sulfonamides

describes two triazole-linked sulfonamides:

- 3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide (CAS 519151-98-5)

- N,N-Diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide (CAS 519151-94-1)

| Feature | Target Compound | Triazole Analogs |

|---|---|---|

| Core Structure | Benzene-sulfonamide | Benzene-sulfonamide with triazole ring |

| Substituents | Propoxy, isopropyl | Nitrophenyl or bis-isopropylphenyl |

| Electronic Effects | Electron-donating (propoxy, isopropyl) | Electron-withdrawing (nitro group in A1008151) |

| Potential Applications | Unreported | Likely pesticidal/biological activity |

Key Differences :

- The nitro group in A1008151 introduces electron-withdrawing effects, which could reduce solubility compared to the target compound’s electron-donating substituents .

Cafenstrole (Pesticidal Sulfonamide)

references N,N-diethyl-3-((2,4,6-trimethylphenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide (cafenstrole), a herbicide.

| Feature | Target Compound | Cafenstrole |

|---|---|---|

| Functional Groups | Sulfonamide, propoxy, isopropyl | Sulfonamide, triazole-carboxamide |

| Substituents | Alkoxy and branched alkyl | Trimethylphenyl, triazole-carboxamide |

| Bioactivity | Unreported | Herbicidal (inhibition of acetolactate synthase) |

Key Differences :

- Cafenstrole’s triazole-carboxamide group may confer specificity for plant enzyme targets, whereas the target compound’s propoxy/isopropyl groups might prioritize membrane permeability or solubility .

N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide

lists N,N-diethyl-3-amino-4-methoxybenzenesulfonamide, a simpler analog.

| Feature | Target Compound | 3-Amino-4-Methoxy Analog |

|---|---|---|

| Substituents | Propoxy, isopropyl | Methoxy, amino |

| Electronic Profile | Electron-donating | Amino (electron-donating), methoxy (weakly donating) |

| Synthetic Complexity | Higher (branched alkyl groups) | Lower |

Structural and Functional Implications

- Missing Data : Experimental data (e.g., melting point, bioactivity) for the target compound are absent in the evidence, limiting direct comparisons.

- Synthetic Pathways : Analogous compounds (e.g., ) were synthesized via Suzuki coupling or column chromatography, suggesting feasible routes for the target compound’s preparation.

Biological Activity

N,N-Diethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a sulfonamide group attached to a propoxy-substituted benzene ring. The synthesis typically involves:

- Sulfonation of a propoxy-substituted benzene derivative.

- Alkylation using diethylamine and propan-2-ol.

- Purification through crystallization or distillation to isolate the desired compound.

The following table summarizes key synthetic routes and conditions:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Sulfonation | Strong acids (H₂SO₄) |

| 2 | Alkylation | Diethylamine, propan-2-ol |

| 3 | Purification | Crystallization/distillation |

Sulfonamides, including this compound, primarily exert their biological effects by mimicking para-aminobenzoic acid (PABA), an essential substrate for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, they disrupt folate production, leading to bacteriostatic effects on bacterial growth .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion tests.

Case Study:

A study evaluating the antibacterial efficacy of this compound showed:

- Tested Strains: Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): 32 µg/mL for E. coli; 16 µg/mL for S. aureus.

Anti-inflammatory Activity

Beyond its antibacterial properties, this sulfonamide has been investigated for anti-inflammatory effects. In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers.

Research Findings:

In a controlled study on rats with induced paw edema:

- Dosage: 50 mg/kg body weight.

- Results: Significant reduction in paw volume compared to control groups (p < 0.05).

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, they can cause adverse reactions in some individuals, including allergic reactions and gastrointestinal disturbances . The incidence of serious side effects such as Stevens-Johnson syndrome is relatively low but warrants consideration in clinical settings.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related sulfonamides is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide | Moderate | Yes | Higher lipophilicity |

| Sulfanilamide | High | Limited | Classic sulfanilamide structure |

| Acetazolamide | Low | Yes | Primarily a carbonic anhydrase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.